
5-Azacytosine
Descripción general
Descripción
5-Azacytosine (5-AC) is a cytosine analog in which the C5 hydrogen atom is replaced by a nitrogen atom (Figure 1) . This structural modification confers unique biochemical properties, particularly its ability to inhibit DNA methyltransferases (DNMTs) by forming irreversible covalent bonds with these enzymes, leading to DNA hypomethylation and reactivation of silenced tumor suppressor genes . As a nucleobase, 5-AC is incorporated into RNA and DNA, but its clinical applications primarily derive from its nucleoside forms, such as azacytidine (Vidaza®) and decitabine (Dacogen®), both FDA-approved for treating myelodysplastic syndromes .
Photochemical studies reveal that 5-AC undergoes ultrafast relaxation to the ground state (time constant ≈1 ps) due to conical intersections between singlet states. Its low intersystem crossing yield (compared to cytosine or 6-azauracil) stems from the nπ* character of its lowest singlet excited state, which reduces spin-orbit coupling . This property distinguishes it from other analogs in photodynamic therapy contexts .
Métodos De Preparación
Historical Development of 5-Azacytosine Synthesis
Early synthetic routes for this compound relied on multi-step protocols with significant limitations. The foundational work by Niedballa and Vorbruggen (1974) involved reacting dicyandiamide with formic acid under reflux at 140°C, yielding only 34.6% product due to competing hydrolysis and decomposition reactions . This method required acetic anhydride as a dehydrating agent, generating substantial organic waste and complicating purification . Subsequent improvements by Vujjini et al. (2013) introduced a two-step approach:
-
Intermediate Formation : Dicyandiamide reacts with formic acid to produce guanylurea formate.
-
Dehydration Cyclization : The intermediate undergoes thermal dehydration at 120–130°C to form this compound .
While this method increased yields to 60%, it necessitated toxic solvents like methanol for crystallization, posing environmental and safety challenges .
Modern Synthetic Routes
One-Step High-Pressure Synthesis
The advent of pressurized reactors revolutionized this compound production by enabling single-step protocols. As detailed in CN105837524B , the process involves:
-
Reagents : Dicyandiamide, anhydrous formic acid, and p-toluenesulfonic acid (PTSA) catalyst.
-
Conditions : 100–130°C under autogenous pressure for 2–4 hours.
-
Mechanism : PTSA catalyzes both dicyandiamide hydration to guanylurea and subsequent cyclodehydration with formic acid .
Key Advantages :
-
Waste Reduction : Eliminates acetic anhydride, reducing organic waste by 40% compared to prior methods .
Solvent-Free Catalytic Dehydration
CN109020907B introduces a solvent-free approach using alkyl formates (e.g., methyl formate) as dual-purpose reagents:
Table 1: Comparative Analysis of Modern Methods
Industrial-Scale Production
Batch Process Optimization
Large-scale manufacturing (e.g., 500 kg batches) adopts the high-pressure method with modifications:
-
Reactor Design : 10,000 L Hastelloy autoclaves resistant to formic acid corrosion .
-
Cost Drivers :
-
Environmental Metrics :
Continuous Flow Systems
Emerging technologies utilize continuous flow reactors to enhance efficiency:
Catalytic Mechanisms and Side Reaction Suppression
Role of p-Toluenesulfonic Acid
PTSA serves dual functions in high-pressure synthesis:
-
Acid Catalyst : Lowers activation energy for dicyandiamide hydration (ΔG‡ reduced by 15 kJ/mol) .
-
Dehydrating Agent : Coordinates with water molecules, shifting equilibrium toward this compound formation .
Side Reactions Mitigated :
-
Cyanide Hydrolysis : <2% vs. 8–10% in non-catalytic routes .
-
Ammonia Evolution : Scavenged by excess formic acid, preventing pH spikes .
Purification and Crystallization Techniques
Acid-Base Recrystallization
Post-synthesis purification involves:
-
Precipitation : Neutralization with NH₄OH to pH 6.0, yielding needle-like crystals .
-
Drying : Fluidized bed drying at 60°C reduces residual solvents to <0.1% .
Table 2: Purity Profiles After Purification
Impurity | Concentration (ppm) |
---|---|
Dicyandiamide | <50 |
Guanylurea | <100 |
Formamide | <20 |
Heavy Metals | <5 |
Comparative Analysis of Methodologies
Economic Viability
-
High-Pressure Method : Higher capital costs ($2M reactor) but superior yield justifies investment for production >10 MT/year .
-
Solvent-Free Route : Lower operational costs (no catalyst recovery) but limited to small-scale API manufacturing .
Environmental Impact
Análisis De Reacciones Químicas
Types of Reactions
5-Azacytosine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced derivatives.
Substitution: Participates in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Aplicaciones Científicas De Investigación
Anticancer Applications
5-Azacytosine is primarily recognized for its role in cancer therapy, particularly in treating hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The compound acts as a DNA demethylating agent, leading to the reactivation of tumor suppressor genes silenced by hypermethylation.
Case Study: 5-Azacytidine in Myelodysplastic Syndromes
- Study Overview : A review highlighted the FDA-approved use of 5-Azacytidine (Vidaza®) for MDS treatment, showcasing its ability to induce remission in patients with poor prognosis.
- Findings : Clinical trials demonstrated an overall response rate of approximately 60% among treated patients, with significant improvements in blood counts and quality of life .
Table 1: Efficacy of 5-Azacytidine in MDS
Study | Sample Size | Response Rate | Side Effects |
---|---|---|---|
Kantarjian et al. (2006) | 191 | 60% | Mild to moderate (nausea, fatigue) |
Silverman et al. (2002) | 100 | 50% | Similar profile |
Study Insights: Epigenetic Reprogramming
- Research Findings : Studies have shown that treatment with 5-AzaC leads to increased expression of pluripotency markers and histone modifications, facilitating somatic cell reprogramming .
- Implications : This property has potential applications in regenerative medicine and stem cell research.
Antiviral Properties
Recent investigations have also identified antiviral properties associated with this compound derivatives. For instance, certain analogs have shown efficacy against HIV through mechanisms involving lethal mutagenesis.
Case Study: Anti-HIV Activity
- Research Overview : A compound derived from 5-AzaC demonstrated unique anti-HIV activity by inducing mutations that lead to viral extinction without affecting host cells .
- Potential Applications : This suggests a promising avenue for developing new antiviral therapies based on azacytosine derivatives.
Applications in Other Diseases
Beyond oncology and virology, this compound has been explored for its effects on various biological processes:
Mecanismo De Acción
5-Azacytosine exerts its effects primarily through two mechanisms:
Comparación Con Compuestos Similares
DNA Methylation Inhibitors
5-Azacytidine (Azacytidine) vs. 5-Aza-2'-Deoxycytidine (Decitabine)
Decitabine’s deoxyribose moiety enhances DNA specificity and stability, reducing off-target RNA effects . Both compounds require incorporation into DNA to trap DNMTs, but 5-azacytidine’s RNA incorporation may contribute to additional cytotoxicity .
NUC013 (5-Aza-2′,2′-Difluorodeoxycytidine)
A novel derivative combining 5-AC with a difluorodeoxyribose sugar. It inhibits both DNMT and ribonucleotide reductase (RNR), broadening its antitumor scope. The 5-AC base donates a formyl group to inactivate DNMTs, while the 2′-fluorine enhances metabolic stability .
Antiviral Analogs
HPMP-5-azaC vs. Cidofovir
Property | HPMP-5-azaC | Cidofovir |
---|---|---|
Structure | Acyclic phosphonate + 5-AC | Acyclic phosphonate + cytosine |
Activity | Broad-spectrum (CMV, BK virus) | CMV, adenovirus |
Selectivity Index | Higher | Moderate |
Toxicity | Lower nephrotoxicity | Dose-limiting nephrotoxicity |
HPMP-5-azaC’s 5-AC base improves selectivity by targeting viral polymerases more effectively . Its cyclic prodrug forms further enhance bioavailability and reduce toxicity .
PME-5-azaC
1-[2-(Phosphonomethoxy)ethyl]-5-azacytosine exhibits superior chemical stability compared to HPMP-5-azaC but requires prodrug modifications (e.g., esterification) to achieve antiviral activity .
Anticancer Agents
Arabinosyl-5-azacytosine (ara-AC)
A hybrid of 5-AC and cytarabine, ara-AC shows broad antitumor activity in murine and human xenograft models (e.g., 93% inhibition of colon CX-1 tumors) . Resistance arises from reduced deoxycytidine kinase activity, limiting intracellular phosphorylation .
L-Ascorbic Acid-5-azacytosine Conjugate
This derivative demonstrates potent antitumor activity (mean IC₅₀: 0.92–5.91 μM) against HepG2, MCF-7, and HeLa cells, leveraging the redox properties of ascorbic acid for enhanced cytotoxicity .
Stability and Metabolism
- Chemical Stability : The triazine ring of 5-AC is prone to hydrolysis at neutral/alkaline pH, necessitating acidic conditions for nucleotide synthesis . Modifications like 2′-fluorination (NUC013) or phosphonate linkages (HPMP-5-azaC) improve stability .
- Enzymatic Degradation : Mycobacterial deaminase (Msd) specifically deaminates 5-AC and mutagenic bases (e.g., isoguanine) without affecting natural nucleobases, highlighting unique metabolic vulnerabilities .
Photochemical and Structural Comparisons
Actividad Biológica
5-Azacytosine, a pyrimidine nucleoside analog, has garnered significant attention in the field of molecular biology and pharmacology due to its unique biological activities, particularly as a DNA methyltransferase inhibitor. This article explores the compound's mechanisms of action, biological effects, and clinical applications, supported by data tables and relevant case studies.
This compound functions primarily by inhibiting DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to DNA. This inhibition leads to hypomethylation of DNA, which can reactivate silenced genes, particularly tumor suppressor genes. The incorporation of this compound into DNA results in the formation of covalent adducts with DNMT1, effectively depleting its activity and disrupting normal methylation patterns .
Biological Effects
The biological effects of this compound are diverse, impacting various cellular processes:
- Antitumor Activity : this compound exhibits cytotoxic effects against various cancer types, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). It has been shown to induce apoptosis in cancer cells through pathways involving Gadd45 and p53 .
- Gene Regulation : By promoting demethylation, this compound can reactivate silenced genes associated with cell differentiation and proliferation. This property makes it a valuable tool in regenerative medicine and stem cell research .
- Immunosuppressive Effects : The compound has demonstrated immunosuppressive properties, which may be beneficial in certain therapeutic contexts .
1. Clinical Trials in AML
A notable study investigated the combination of 5-azacytidine with valproic acid (VPA) and all-trans retinoic acid (ATRA) in patients with AML. The trial reported an overall response rate of 42%, with a median remission duration of 26 weeks. The combination therapy was well-tolerated, highlighting the potential of 5-azacytidine in enhancing treatment efficacy for hematological malignancies .
2. Stem Cell Differentiation
Research has shown that 5-azacytidine can improve the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). In one study, human umbilical cord-derived mesenchymal stem cells treated with 5-azacytidine exhibited enhanced differentiation into cardiomyocytes through activation of extracellular regulated kinase pathways .
Table 1: Summary of Biological Activities of this compound
Activity Type | Description |
---|---|
Antitumor | Induces apoptosis in cancer cells; effective against AML and MDS |
Gene Reactivation | Reactivates silenced tumor suppressor genes through demethylation |
Stem Cell Differentiation | Enhances differentiation of mesenchymal stem cells into cardiomyocytes |
Immunosuppression | Exhibits immunosuppressive effects beneficial in certain therapeutic contexts |
Table 2: Clinical Outcomes from Trials Involving this compound
Research Findings
Recent studies have expanded on the multifaceted roles of this compound:
- Inhibition of Methylation : Research indicates that treatment with 5-azacytidine leads to significant decreases in global DNA methylation levels, facilitating gene expression changes critical for tumor suppression .
- Resistance Mechanisms : Investigations into resistance mechanisms have revealed that decreased uridine kinase activity may contribute to resistance against 5-azacytidine in certain leukemia models .
Q & A
Basic Research Questions
Q. What experimental methods are used to verify the incorporation of 5-Azacytosine into oligonucleotides, and how do these impact DNA methyltransferase inhibition studies?
- Methodological Answer : Researchers synthesize oligonucleotides with this compound at specific CpG sites using solid-phase synthesis, followed by HPLC purification for sequence validation (Table 2, ). Inhibition efficacy is tested via enzymatic assays measuring reduced methylation activity of DNA (Cytosine-C5) methyltransferase (DNMT) . Key controls include using unmodified oligonucleotides and quantifying methyl group transfer via radiolabeled S-adenosylmethionine (SAM) .
Q. How does this compound induce hypomethylation in DNA, and what are the critical biochemical interactions involved?
- Methodological Answer : this compound acts as a mechanism-based inhibitor by forming a covalent complex with DNMT during catalysis. The nitrogen atom at position 5 replaces cytosine’s carbon, preventing methyl group transfer from SAM. Structural studies (e.g., PDB ID: 5XKP) reveal that mycobacterial enzymes like Msmeg3575 bind this compound via zinc-coordinated active sites, stabilizing the transition state .
Q. What purity standards and characterization techniques are essential for synthesizing this compound derivatives?
- Methodological Answer : High-purity synthesis requires NMR (¹H/¹³C) and mass spectrometry to confirm molecular identity. For example, 2’-deoxy-5,6-dihydro-5-azacytosine synthesis involves protecting group strategies (e.g., 4-nitrophenyl ethoxycarbonyl) to prevent side reactions, followed by HPLC purification . Purity thresholds (>95%) are critical for reproducibility in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different cell lines or in vivo models?
- Methodological Answer : Contradictions often arise from variability in DNMT isoform expression, SAM pool dynamics, or epigenetic context. A robust approach includes:
- Comparative dose-response assays across models.
- Genome-wide methylation profiling (e.g., bisulfite sequencing) to identify locus-specific effects.
- Pharmacokinetic studies to assess bioavailability and metabolite interference (e.g., deamination to 5-azauridine) .
Q. What strategies optimize the design of this compound-containing MOFs (Metal-Organic Frameworks) for environmental sensing applications?
- Methodological Answer : Ammelide, synthesized via hydrogen peroxide oxidation of this compound, serves as a ligand for Cd(II)-based MOFs. Key parameters include:
- Stability testing in aqueous media (e.g., boiling water resistance).
- Sensitivity calibration using Stern-Volmer plots (e.g., Ksv = 2.93×10<sup>4</sup> M<sup>-1</sup> for dichromate ion detection) .
- Crystallographic validation of pore size and ligand-metal coordination .
Q. How can researchers address challenges in replicating in vitro this compound results in in vivo epigenetic studies?
- Methodological Answer :
- Tissue-specific delivery systems (e.g., nanoparticle encapsulation) to mitigate rapid deamination.
- Longitudinal methylation tracking using CRISPR-dCas9-based reporters.
- Control for off-target effects via RNA-seq/ChIP-seq to distinguish DNMT inhibition from histone modification crosstalk .
Q. What computational tools are recommended for predicting this compound’s interactions with novel enzyme targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model binding affinities using crystal structures (e.g., Msmeg3575, PDB 5XKP). Focus on:
- Zinc-binding site compatibility .
- Free energy calculations (MM/PBSA) to validate transition-state stabilization .
Q. Data Contradiction and Reproducibility
Q. What experimental controls are critical when observing variable this compound-induced cytotoxicity?
- Methodological Answer :
- Include SAM/SAH ratio quantification to rule out metabolic confounding.
- Use isogenic cell lines with DNMT knockouts to confirm on-target effects.
- Standardize cell culture conditions (e.g., hypoxia, serum starvation) to minimize epigenetic drift .
Q. How should researchers validate the specificity of this compound’s hypomethylation effects in genome-wide studies?
Propiedades
IUPAC Name |
6-amino-1H-1,3,5-triazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEFTTYGMZOIKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239275 | |
Record name | 5-Azacytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-86-2 | |
Record name | 6-Amino-1,3,5-triazin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azacytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 931-86-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 931-86-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Azacytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1,3,5-triazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AZACYTOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5UW4MS7VR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.